molecular formula C6H7I2N B13914577 4-Iodo-3-methyl-pyridine;hydroiodide

4-Iodo-3-methyl-pyridine;hydroiodide

Cat. No.: B13914577
M. Wt: 346.94 g/mol
InChI Key: GQHKFCYXQDKSRA-UHFFFAOYSA-N
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Description

4-Iodo-3-methyl-pyridine;hydroiodide is a chemical compound with the molecular formula C6H7I2N. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a methyl group at the 3-position. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-methyl-pyridine;hydroiodide can be synthesized through several methods. One common method involves the iodination of 3-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methyl-pyridine;hydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-methyl-4-aminopyridine or 3-methyl-4-thiopyridine, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.

Scientific Research Applications

4-Iodo-3-methyl-pyridine;hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methyl-pyridine;hydroiodide depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and substituents, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-methyl-pyridine;hydroiodide is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that are valuable in various chemical and biological applications. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the methyl group can influence the compound’s electronic and steric characteristics, affecting its interaction with molecular targets .

Properties

Molecular Formula

C6H7I2N

Molecular Weight

346.94 g/mol

IUPAC Name

4-iodo-3-methylpyridine;hydroiodide

InChI

InChI=1S/C6H6IN.HI/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H

InChI Key

GQHKFCYXQDKSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)I.I

Origin of Product

United States

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